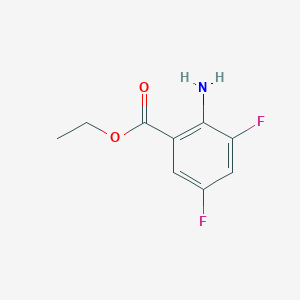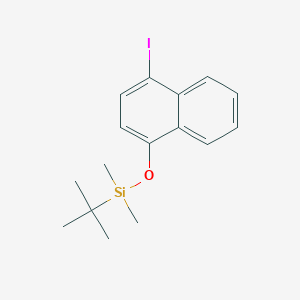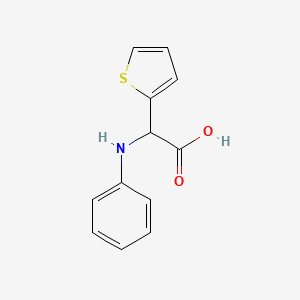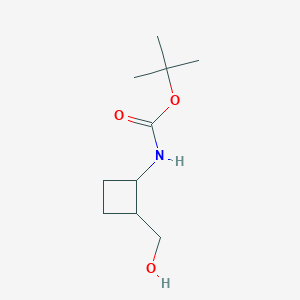
(1R)-1-anthracen-9-ylethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-anthracen-9-ylethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a readily available polycyclic aromatic hydrocarbon.
Bromination: Anthracene is brominated to form 9-bromoanthracene using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The 9-bromoanthracene undergoes a nucleophilic substitution reaction with an amine, such as ®-1-phenylethylamine, to form (1R)-1-anthracen-9-ylethanamine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting (1R)-1-anthracen-9-ylethanamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1R)-1-anthracen-9-ylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced anthracene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various amines or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Substituted anthracene derivatives with different functional groups.
科学的研究の応用
(1R)-1-anthracen-9-ylethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (1R)-1-anthracen-9-ylethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The aromatic structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function. Additionally, the amine group can form hydrogen bonds with target molecules, enhancing binding affinity.
類似化合物との比較
Similar Compounds
(1S)-1-anthracen-9-ylethanamine;hydrochloride: The enantiomer of (1R)-1-anthracen-9-ylethanamine;hydrochloride.
9-anthracenylmethylamine: A structurally similar compound with a different substitution pattern.
Anthracene-9-carboxaldehyde: Another anthracene derivative with an aldehyde group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an aromatic anthracene moiety and an amine group
特性
分子式 |
C16H16ClN |
|---|---|
分子量 |
257.76 g/mol |
IUPAC名 |
(1R)-1-anthracen-9-ylethanamine;hydrochloride |
InChI |
InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H/t11-;/m1./s1 |
InChIキー |
ANSFQYOBYYVFEY-RFVHGSKJSA-N |
異性体SMILES |
C[C@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |
正規SMILES |
CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Allyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B15228383.png)

![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B15228391.png)


![(S)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B15228400.png)
![6-fluoro-5-(piperidin-4-yl)-5H-imidazo[5,1-a]isoindole](/img/structure/B15228412.png)
![2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15228414.png)


![5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15228434.png)
